BenchChemオンラインストアへようこそ!

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid

Lipophilicity Drug Design Physicochemical Properties

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid (CAS 773112‑63‑3) is an α-methyl substituted cinnamic acid derivative bearing two benzyl protecting groups on the 3- and 4-positions of the phenyl ring. The compound is predominantly used as a protected synthetic intermediate in the preparation of Carbidopa (C175915), a peripheral DOPA decarboxylase inhibitor co-administered with levodopa for Parkinson’s disease management.

Molecular Formula C24H22O4
Molecular Weight 374.436
CAS No. 773112-63-3
Cat. No. B2725804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid
CAS773112-63-3
Molecular FormulaC24H22O4
Molecular Weight374.436
Structural Identifiers
SMILESCC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26)/b18-14+
InChIKeyQFWHHQMKIBIPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid (CAS 773112-63-3) – Compound Identity and Procurement Context


3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid (CAS 773112‑63‑3) is an α-methyl substituted cinnamic acid derivative bearing two benzyl protecting groups on the 3- and 4-positions of the phenyl ring [1]. The compound is predominantly used as a protected synthetic intermediate in the preparation of Carbidopa (C175915), a peripheral DOPA decarboxylase inhibitor co-administered with levodopa for Parkinson’s disease management [2]. Its molecular formula is C₂₄H₂₂O₄, with a monoisotopic mass of 374.1518 Da and a computed XLogP3‑AA of 5.2 [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% .

Why 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic Acid Cannot Be Replaced by In‑Class Analogs


Close structural analogs of 3-[3,4-bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid (CAS 773112‑63‑3) differ critically in both physical‑chemical properties and synthetic utility. The α‑methyl group on the acrylic acid moiety increases lipophilicity (XLogP3‑AA 5.2 vs. 4.8 for the des‑methyl analog CAS 179128‑93‑9) [1], alters steric bulk at the α‑carbon, and is indispensable for constructing the quaternary α‑methyl‑α‑hydrazino acid core of Carbidopa [2]. The free carboxylic acid enables direct amide‑bond formation and salt preparation without prior ester hydrolysis, unlike the corresponding ethyl ester (CAS 2387455‑24‑3) [3]. The two benzyloxy groups provide orthogonal hydroxyl protection that can be removed by hydrogenolysis under neutral conditions, a strategy incompatible with acetyl- or methyl‑protected catechol intermediates commonly used in alternative Carbidopa routes [4]. Consequently, interchanging this compound with a des‑methyl, esterified, or differently protected analog would break the intended synthetic sequence, reduce reaction efficiency, or introduce additional protection/deprotection steps.

Quantitative Differentiation of 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic Acid (CAS 773112‑63‑3) from Closest Analogs


Elevated Lipophilicity (XLogP3‑AA) of the α‑Methyl Acrylic Acid vs. Des‑Methyl Analog

The α‑methyl substituent of 3-[3,4-bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid (CAS 773112‑63‑3) increases computed lipophilicity by +0.4 log P units relative to the des‑methyl analog (2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid (CAS 179128‑93‑9). This difference influences membrane permeability, organic‑phase partitioning during liquid‑liquid extraction, and retention behaviour in reversed‑phase chromatography [1].

Lipophilicity Drug Design Physicochemical Properties

Free Carboxylic Acid vs. Ethyl Ester: Hydrogen‑Bond Donor Capacity and Immediate Reactivity for Amidation

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid (free acid) possesses one hydrogen‑bond donor (the carboxylic acid proton) and can directly engage in amidation or salt‑formation reactions. In contrast, the ethyl ester analog (CAS 2387455‑24‑3) has zero hydrogen‑bond donors and must undergo a separate saponification step (typically with NaOH or LiOH) to liberate the acid before further elaboration [1]. The ester’s higher XLogP3‑AA (5.9 vs. 5.2) also makes it less water‑soluble during basic work‑up, complicating phase separation.

Synthetic Chemistry Amide Bond Formation Protecting Group Strategy

Essential Scaffold for Carbidopa Synthesis – α‑Methyl Group Required for Quaternary Hydrazino Acid Construction

The α‑methyl substituent of 3-[3,4-bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid is mandatory for introducing the hydrazino group that defines the Carbidopa pharmacophore. Both the free acid and its ethyl ester are documented intermediates in Carbidopa synthetic routes [1]. The des‑methyl cinnamic acid analog (CAS 179128‑93‑9) cannot yield the requisite α‑methyl‑α‑hydrazino‑β‑(3,4‑dihydroxyphenyl)propionic acid core because it lacks the quaternary carbon precursor.

Carbidopa Parkinson’s Disease Pharmaceutical Intermediate

Higher Molecular Weight Facilitates Mass Spectrometry Detection Over Lower‑Mass Cinnamic Acid Analogs

With a monoisotopic mass of 374.1518 Da, 3-[3,4-bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid is 14 Da heavier than the des‑methyl analog (360.1362 Da for CAS 179128‑93‑9) and 28 Da lighter than the ethyl ester (402.1831 Da for CAS 2387455‑24‑3) [1]. This mass difference allows unambiguous resolution of the target compound in LC‑MS runs where multiple dibenzyloxy‑cinnamic acid derivatives may co‑elute, improving signal assignment and quantification accuracy in reaction monitoring.

Mass Spectrometry Analytical Chemistry LC‑MS

Commercially Certified Purity (≥95%) Matches Routine Research-Grade Requirements

The compound is listed by Leyan with a certified purity of ≥95% , and analogous listings exist at CymitQuimica (reference 3D‑YFB11263) . Purity levels of common substituted cinnamic acid derivatives can vary widely (typically 90–98%). A specification of ≥95% ensures that the material contains ≤5% residual reactants or side‑products, which is critical for reproducible synthetic yields and pharmacological assay outcomes.

Quality Control Procurement Research Chemicals

Application Scenarios for 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic Acid Based on Verified Evidence


Key Synthetic Intermediate in Carbidopa and Related α‑Methyl‑Catechol Prodrug Synthesis

The α‑methyl acrylic acid scaffold is essential for constructing the quaternary α‑methyl‑α‑hydrazino‑β‑(3,4‑dihydroxyphenyl)propionic acid core of Carbidopa [1]. Laboratories developing new Parkinson’s disease therapeutics or carbidopa‑based prodrugs require this exact intermediate; replacement with a des‑methyl or ester‑locked analog would block the synthetic route or mandate additional functional group interconversions [1].

Analytical Reference Standard for Carbidopa Process Impurity Profiling

Because the compound is a protected intermediate that can appear as a minor impurity if debenzylation is incomplete, it can serve as a reference standard in HPLC or UPLC‑MS impurity profiling of Carbidopa active pharmaceutical ingredient (API). Its distinct molecular mass (374.15 Da) [2] and marketed purity ≥95% make it suitable for spiking experiments and calibration curve preparation.

Physicochemical Probe in Structure‑Activity Relationship (SAR) Studies of Cinnamic Acid Derivatives

The quantified XLogP3‑AA difference of +0.4 relative to the des‑methyl analog [2] provides a measurable shift in hydrophobicity. Medicinal chemistry teams can use this compound as a tool to evaluate the impact of α‑methyl substitution on membrane permeability, protein binding, or CYP450 metabolism in early‑stage cinnamic acid‑based lead series.

Starting Material for Orthogonal‑Protection Group Strategy in Catechol Chemistry

The two benzyloxy groups offer acid‑ and base‑stable protection that can be removed quantitatively by catalytic hydrogenolysis under mild, neutral conditions—a strategy highlighted in benzyloxyphenyl derivative patents [3]. This orthogonal protection scheme is valuable for synthesizing complex catechol‑containing natural products or pharmaceuticals where acid‑labile functionality elsewhere in the molecule precludes the use of acetonide or acetyl protection.

Quote Request

Request a Quote for 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.